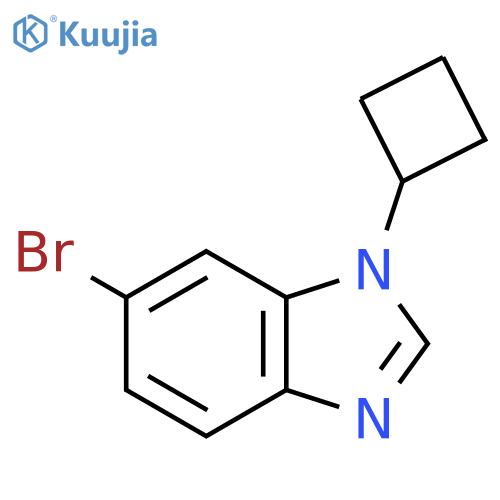Cas no 1427324-86-4 (6-Bromo-1-cyclobutyl-1h-1,3-benzodiazole)

1427324-86-4 structure
商品名:6-Bromo-1-cyclobutyl-1h-1,3-benzodiazole
6-Bromo-1-cyclobutyl-1h-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
-
- EN300-1116203
- 6-BROMO-1-CYCLOBUTYL-1H-1,3-BENZODIAZOLE
- 1427324-86-4
- SCHEMBL17678098
- 6-Bromo-1-cyclobutyl-1h-1,3-benzodiazole
-
- インチ: 1S/C11H11BrN2/c12-8-4-5-10-11(6-8)14(7-13-10)9-2-1-3-9/h4-7,9H,1-3H2
- InChIKey: XEKSUJMRNKUYKM-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C=1)N(C=N2)C1CCC1
計算された属性
- せいみつぶんしりょう: 250.01056g/mol
- どういたいしつりょう: 250.01056g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 17.8Ų
6-Bromo-1-cyclobutyl-1h-1,3-benzodiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1116203-10g |
6-bromo-1-cyclobutyl-1H-1,3-benzodiazole |
1427324-86-4 | 95% | 10g |
$3131.0 | 2023-10-27 | |
| Enamine | EN300-1116203-10.0g |
6-bromo-1-cyclobutyl-1H-1,3-benzodiazole |
1427324-86-4 | 10g |
$3131.0 | 2023-06-09 | ||
| Enamine | EN300-1116203-5g |
6-bromo-1-cyclobutyl-1H-1,3-benzodiazole |
1427324-86-4 | 95% | 5g |
$2110.0 | 2023-10-27 | |
| Enamine | EN300-1116203-1g |
6-bromo-1-cyclobutyl-1H-1,3-benzodiazole |
1427324-86-4 | 95% | 1g |
$728.0 | 2023-10-27 | |
| Enamine | EN300-1116203-0.05g |
6-bromo-1-cyclobutyl-1H-1,3-benzodiazole |
1427324-86-4 | 95% | 0.05g |
$612.0 | 2023-10-27 | |
| Enamine | EN300-1116203-0.25g |
6-bromo-1-cyclobutyl-1H-1,3-benzodiazole |
1427324-86-4 | 95% | 0.25g |
$670.0 | 2023-10-27 | |
| Enamine | EN300-1116203-1.0g |
6-bromo-1-cyclobutyl-1H-1,3-benzodiazole |
1427324-86-4 | 1g |
$728.0 | 2023-06-09 | ||
| Enamine | EN300-1116203-5.0g |
6-bromo-1-cyclobutyl-1H-1,3-benzodiazole |
1427324-86-4 | 5g |
$2110.0 | 2023-06-09 | ||
| Enamine | EN300-1116203-2.5g |
6-bromo-1-cyclobutyl-1H-1,3-benzodiazole |
1427324-86-4 | 95% | 2.5g |
$1428.0 | 2023-10-27 | |
| Enamine | EN300-1116203-0.1g |
6-bromo-1-cyclobutyl-1H-1,3-benzodiazole |
1427324-86-4 | 95% | 0.1g |
$640.0 | 2023-10-27 |
6-Bromo-1-cyclobutyl-1h-1,3-benzodiazole 関連文献
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
1427324-86-4 (6-Bromo-1-cyclobutyl-1h-1,3-benzodiazole) 関連製品
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
